Ethyl caffeate

Catalog No.
S620996
CAS No.
102-37-4
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl caffeate

CAS Number

102-37-4

Product Name

Ethyl caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

Anti-inflammatory Properties

Studies suggest that ethyl caffeate possesses potent anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in mouse macrophages and skin models []. This mechanism is believed to involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key player in inflammation []. These findings suggest that ethyl caffeate could be a potential candidate for developing novel anti-inflammatory drugs.

Neuroprotective Properties

Research also suggests that ethyl caffeate may have neuroprotective properties. Studies on PC12 cells, a model of neuronal cells, and Drosophila melanogaster (fruit fly) models of Alzheimer's disease (AD) have shown that ethyl caffeate can protect against the toxic effects of amyloid-beta42 protein (Aβ42), a hallmark of AD []. It was observed to improve cell viability, lifespan, and mobility in AD models, suggesting its potential for treating neurodegenerative diseases like AD [].

Other Potential Applications

Preliminary research also explores the potential of ethyl caffeate in other areas:

  • Anticancer properties: Studies have shown that ethyl caffeate exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines []. However, further research is needed to understand its specific mechanisms and potential therapeutic applications.
  • Antioxidant activity: Ethyl caffeate has been shown to possess free radical scavenging activity, suggesting its potential role as an antioxidant []. This property might be beneficial in preventing oxidative stress-related diseases.

Ethyl caffeate is a natural phenolic compound, specifically an ester formed from caffeic acid and ethanol. It is primarily found in various medicinal plants, such as Bidens pilosa, which has been traditionally used for treating inflammatory conditions. Ethyl caffeate is recognized for its potential therapeutic properties, particularly in the context of inflammation and oxidative stress.

Ethyl caffeate can be synthesized through the reaction of caffeic acid with ethanol, facilitated by enzymes such as caffeoyl-CoA acyltransferase. The process typically involves the conversion of caffeic acid into its coenzyme A derivative, followed by acylation with ethanol. This reaction can be optimized using genetically modified strains of Escherichia coli to enhance yield .

Key Reactions

  • Synthesis:
    • Caffeic Acid + Ethanol → Ethyl Caffeate
  • Enzymatic Pathway:
    • Caffeoyl-CoA + Ethanol → Ethyl Caffeate (via caffeoyl-CoA acyltransferase)

Ethyl caffeate exhibits significant biological activities, particularly anti-inflammatory effects. Research has shown that it can inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of inflammatory mediators such as inducible nitric oxide synthase and prostaglandin E2 in macrophages. Additionally, it has been noted to suppress aryl hydrocarbon receptor signaling, which is implicated in various inflammatory responses .

Mechanisms of Action

  • Inhibition of NF-κB Activation: Ethyl caffeate prevents the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory genes.
  • Reduction of Inflammatory Cytokines: It attenuates the secretion of cytokines through modulation of signaling pathways like SIRT1/NF-κB .

The synthesis of ethyl caffeate can be achieved through several methods, including:

  • Enzymatic Synthesis: Utilizing microbial fermentation with engineered strains of E. coli to produce ethyl caffeate from caffeic acid and ethanol.
  • Chemical Synthesis: Direct esterification of caffeic acid with ethanol under acidic conditions.
  • Extraction from Natural Sources: Isolating ethyl caffeate from plant materials such as Verdicchio wine using solvent extraction techniques .

Ethyl caffeate has garnered interest for its potential applications in various fields:

  • Pharmaceuticals: As an anti-inflammatory agent, it may be used in formulations targeting inflammatory diseases.
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative.
  • Cosmetics: Due to its skin-protective properties, it may be incorporated into skincare products.

Studies have indicated that ethyl caffeate interacts with several biological pathways:

  • NF-κB Pathway: It inhibits NF-κB activation, leading to decreased expression of inflammatory markers.
  • Aryl Hydrocarbon Receptor Signaling: Ethyl caffeate antagonizes this pathway, which is crucial in mediating allergic responses and inflammation .

Ethyl caffeate shares structural similarities and biological activities with other phenolic compounds. Here are some notable comparisons:

CompoundStructureBiological ActivityUnique Features
Caffeic AcidHydroxycinnamic acidAntioxidant, anti-inflammatoryPrecursor to ethyl caffeate
Ferulic AcidHydroxycinnamic acidAntioxidant, anti-inflammatoryContains a methoxy group
Chlorogenic AcidEster of caffeic acidAntioxidant, anti-inflammatoryFound in coffee; complex structure
CurcuminDiarylheptanoidAnti-inflammatory, anticancerUnique diketone structure

Uniqueness of Ethyl Caffeate

Ethyl caffeate's unique combination of structural features—such as the catechol moiety and α,β-unsaturated ester group—contributes to its specific inhibitory effects on NF-κB and other inflammatory pathways, distinguishing it from similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

Dates

Modify: 2023-08-15

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